3-Aminothiane-3-carbonyl chloride 3-Aminothiane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 754916-86-4
VCID: VC18466304
InChI: InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2
SMILES:
Molecular Formula: C6H10ClNOS
Molecular Weight: 179.67 g/mol

3-Aminothiane-3-carbonyl chloride

CAS No.: 754916-86-4

Cat. No.: VC18466304

Molecular Formula: C6H10ClNOS

Molecular Weight: 179.67 g/mol

* For research use only. Not for human or veterinary use.

3-Aminothiane-3-carbonyl chloride - 754916-86-4

Specification

CAS No. 754916-86-4
Molecular Formula C6H10ClNOS
Molecular Weight 179.67 g/mol
IUPAC Name 3-aminothiane-3-carbonyl chloride
Standard InChI InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2
Standard InChI Key QDEJNQRUEABUEQ-UHFFFAOYSA-N
Canonical SMILES C1CC(CSC1)(C(=O)Cl)N

Introduction

Key Findings

3-Aminothiane-3-carbonyl chloride is a specialized organosulfur compound featuring a six-membered saturated thiane ring with both an amino group and a carbonyl chloride substituent at the 3-position. Its unique structure makes it a reactive intermediate in organic synthesis, particularly for constructing amides, esters, and heterocyclic frameworks. While direct literature on this compound is sparse, its properties and applications can be extrapolated from analogous acyl chlorides and thiane derivatives.

Structural and Molecular Characteristics

3-Aminothiane-3-carbonyl chloride (C₆H₁₀ClNOS) possesses a thiane core—a sulfur-containing heterocycle with five methylene groups and one sulfur atom. The 3-position hosts an amino group (-NH₂) and a carbonyl chloride (-COCl), creating a sterically congested environment that influences reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₀ClNOS
Molecular Weight179.67 g/mol
IUPAC Name3-Aminothiane-3-carbonyl chloride
Key Functional GroupsAmino (-NH₂), Carbonyl chloride (-COCl)

The planar arrangement of the thiane ring and the electron-withdrawing carbonyl chloride group enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions.

Synthesis Strategies

The synthesis of 3-aminothiane-3-carbonyl chloride typically involves two stages: (1) preparation of the precursor carboxylic acid and (2) conversion to the acyl chloride.

Precursor Synthesis

The carboxylic acid precursor, 3-aminothiane-3-carboxylic acid, is synthesized via cyclization of γ-thiolactams or through ring-opening reactions of thiiranes. For example:

  • Cyclization Route:

    • Reaction of 3-mercaptopropionamide with chloroacetyl chloride yields a thiirane intermediate, which undergoes acid-catalyzed ring expansion to form the thiane ring .

  • Amino Protection:

    • The amino group is often protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to prevent undesired side reactions during subsequent steps .

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:

3-Aminothiane-3-carboxylic acid+SOCl23-Aminothiane-3-carbonyl chloride+SO2+HCl\text{3-Aminothiane-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Aminothiane-3-carbonyl chloride} + \text{SO}_2 + \text{HCl}

Reaction Conditions:

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–25°C

  • Duration: 2–4 hours

Yield: 70–85% (theoretical)

Reactivity and Applications

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes reactions with nucleophiles:

  • Amides: Reacts with amines (e.g., R-NH₂) to form substituted amides:

    R-NH2+3-Aminothiane-3-carbonyl chlorideR-NH-CO-Thiane-NH2+HCl\text{R-NH}_2 + \text{3-Aminothiane-3-carbonyl chloride} \rightarrow \text{R-NH-CO-Thiane-NH}_2 + \text{HCl}
  • Esters: Alcohols (R-OH) yield esters under basic conditions:

    R-OH+3-Aminothiane-3-carbonyl chlorideEt3NR-O-CO-Thiane-NH2+HCl\text{R-OH} + \text{3-Aminothiane-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{R-O-CO-Thiane-NH}_2 + \text{HCl}

Intramolecular Cyclization

The amino group can intramolecularly attack the carbonyl chloride, forming a bicyclic lactam under controlled conditions:

3-Aminothiane-3-carbonyl chlorideΔThiane-fused β-lactam+HCl\text{3-Aminothiane-3-carbonyl chloride} \xrightarrow{\Delta} \text{Thiane-fused β-lactam} + \text{HCl}

This reactivity is exploited in heterocyclic chemistry for constructing nitrogen-containing ring systems .

Table 2: Representative Reactions

Reaction TypeReagent/ConditionsProduct
AmidationBenzylamine, Et₃NN-Benzyl-3-aminothiane-3-carboxamide
EsterificationMethanol, PyridineMethyl 3-aminothiane-3-carboxylate
CyclizationHeat (80°C), TolueneThiane[3,4-b]azetidin-2-one

Industrial and Research Applications

While no commercial applications are documented, its utility includes:

  • Pharmaceutical Intermediates: Synthesis of thrombin inhibitors and protease-activated receptor antagonists .

  • Agrochemicals: Building block for sulfur-containing pesticides.

  • Material Science: Crosslinking agent in polymer chemistry.

Challenges and Future Directions

  • Stability Issues: The compound’s sensitivity to hydrolysis limits its shelf life.

  • Stereochemical Control: Achieving enantioselective synthesis remains unexplored.

  • Scalability: Current methods are lab-scale; continuous-flow systems could improve efficiency.

Further studies should prioritize catalytic asymmetric synthesis and computational modeling to predict reactivity patterns.

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